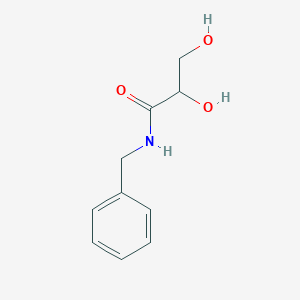

N-benzyl-2,3-dihydroxypropanamide

説明

Structure

3D Structure

特性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC名 |

N-benzyl-2,3-dihydroxypropanamide |

InChI |

InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14) |

InChIキー |

PNVAZIPJZUUYBY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)O |

製品の起源 |

United States |

Synthetic Methodologies for N Benzyl 2,3 Dihydroxypropanamide and Analogues

Stereoselective and Asymmetric Synthesis Approaches

The creation of specific stereoisomers of N-benzyl-2,3-dihydroxypropanamide is paramount, as different enantiomers and diastereomers can exhibit varied biological effects. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms during a chemical reaction.

Chiral Auxiliary-Based Strategies

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary. This technique involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

Several types of chiral auxiliaries have been developed and are widely used in organic synthesis. While direct examples for the synthesis of this compound are not extensively documented in readily available literature, the principles can be applied by extension from the synthesis of analogous structures. Common auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam derivatives. wikipedia.orgsigmaaldrich.com

For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary where it is first converted to the corresponding amide. Deprotonation followed by reaction with an electrophile, like an alkyl halide, occurs with high diastereoselectivity, directed by the chiral backbone of the pseudoephedrine molecule. wikipedia.org A novel chiral auxiliary, 4(S)-Benzyl-1,3-thiazolidin-2-one, has been shown to be effective in asymmetric aldol coupling via titanium enolates, yielding the 'Evans syn' aldol product with good diastereoselectivity. scielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, acylations | Forms a rigid bicyclic chelate to direct electrophilic attack. |

| Pseudoephedrine | Asymmetric alkylation of α-substituted amides | The methyl group directs the approach of the electrophile. wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, aldol, and alkylation reactions | The rigid camphor (B46023) skeleton effectively shields one face of the enolate. wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Used in the synthesis of (-)-heptemerone B and (−)-guanacastepene E. wikipedia.org |

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Key among these techniques for synthesizing dihydroxy structures are asymmetric dihydroxylation and aminohydroxylation reactions.

The Sharpless Asymmetric Dihydroxylation (AD) allows for the conversion of prochiral olefins into chiral diols with high enantioselectivity using an osmium catalyst in conjunction with a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). A related process, the Sharpless Asymmetric Aminohydroxylation (AA), introduces both a hydroxyl and an amino group across a double bond, which is highly relevant for synthesizing amino alcohol structures. nih.gov This method has been a key step in the synthesis of analogues like N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides. nih.gov

Another powerful method is the catalytic asymmetric Tsuji-Trost reaction, which can be used for the α-benzylation of amino acid esters using a palladium catalyst and a chiral ligand. nih.gov This approach yields unnatural optically active α-benzyl amino acids, demonstrating a catalytic route to introduce the benzyl (B1604629) group with stereocontrol. nih.gov

Table 2: Examples of Catalytic Asymmetric Reactions

| Reaction Name | Catalyst System | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL | α,β-unsaturated δ-amino ester | syn-diol | lookchem.com |

| Sharpless Asymmetric Aminohydroxylation | Osmium catalyst, chiral ligand | Cinnamic acids | Chiral amino alcohols | nih.gov |

Enzymatic and Biocatalytic Transformations for Chiral Induction

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters. For instance, Candida antarctica lipase (B570770) B (CALB) has been used in the transesterification of various benzyl alcohol derivatives with vinyl acetate (B1210297) to produce chiral esters. mdpi.com The yield of these reactions is dependent on the structure of the alcohol substrate. mdpi.com

Another innovative enzymatic approach is the use of N-substituted formamide (B127407) deformylase in a reverse reaction. This enzyme can catalyze the synthesis of N-benzyl carboxamides, such as N-benzylacetamide and N-benzylpropionamide, from benzylamine (B48309) and the corresponding carboxylic acids. nih.gov This biocatalytic amidation offers a green alternative to conventional chemical methods.

Control of Enantiomeric Purity in Synthetic Pathways

The success of any stereoselective synthesis is ultimately determined by the enantiomeric purity of the final product. Therefore, robust analytical methods are required to accurately measure the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary technique for this purpose.

A direct chiral HPLC method was developed to resolve the enantiomers and diastereomers of 3-benzylglycidol, a key intermediate in the synthesis of other complex molecules. nih.gov This method allows for the precise determination of enantiomeric excess, which is crucial for quality control. nih.gov Furthermore, modern approaches to pharmaceutical quality control, such as Quality by Design (QbD), emphasize the development of robust analytical procedures, like chiral capillary electrophoresis, to ensure the enantiomeric purity of drug substances throughout their lifecycle. nih.gov

Conventional Synthetic Routes and Mechanistic Investigations

While modern asymmetric methods are often preferred for their elegance and efficiency, conventional synthetic routes remain important for their scalability and well-understood mechanisms.

Amidation Reactions Utilizing Coupling Agents

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of this compound. Since the direct reaction requires high temperatures, coupling agents are commonly employed to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). walisongo.ac.id The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine (e.g., benzylamine) to form the amide bond.

An undergraduate laboratory experiment effectively compares different amide-forming reactions, including an acid chloride route, a boric acid-catalyzed condensation, and a method promoted by the coupling reagent HATU, to synthesize N-benzyl-3-phenylpropionamide. walisongo.ac.id This highlights the practical considerations and green chemistry aspects of various amidation strategies.

Table 3: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Abbreviation | Byproduct | Notes | Ref. |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is a solid, which can complicate purification. | walisongo.ac.id |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole (B134444), CO₂ | Byproducts are generally easy to remove. | researchgate.net |

Diol Formation through Oxidation and Condensation Reactions

A primary method for introducing the vicinal diol functionality is through the oxidation of an unsaturated precursor, typically an N-benzyl-allylamide. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for this transformation, allowing for the stereoselective synthesis of the diol. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the facial selectivity of the dihydroxylation, yielding enantiomerically enriched products. The choice between the dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligands dictates the resulting stereochemistry of the diol.

A stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, making the process economically and environmentally more viable. organic-chemistry.org

| Starting Material | Reaction Type | Key Reagents | Product | Key Features |

|---|---|---|---|---|

| N-benzyl-allylamide | Asymmetric Dihydroxylation | OsO4 (cat.), Chiral Ligand (e.g., (DHQD)2PHAL), Co-oxidant (e.g., K3[Fe(CN)6]) | (R)- or (S)-N-benzyl-2,3-dihydroxypropanamide | High enantioselectivity, predictable stereochemistry based on ligand choice. |

Alternatively, condensation reactions can be employed, starting from a pre-functionalized three-carbon unit. For instance, the reaction of benzylamine with a protected glyceric acid or its activated derivative (e.g., an acyl chloride or ester) can form the amide bond, followed by deprotection to reveal the diol.

Synthesis from Precursor Molecules and Carbohydrate Derivatization

The synthesis of this compound can also be achieved by utilizing readily available chiral precursors, particularly those derived from the chiral pool. Carbohydrates serve as excellent starting materials due to their inherent stereochemistry. For example, D-glyceraldehyde can be a suitable precursor. nih.gov The synthetic strategy might involve the oxidation of the aldehyde to a carboxylic acid, followed by amidation with benzylamine.

Another approach involves the aminolysis of esters of glyceric acid. For instance, methyl or ethyl glycerate can be reacted with benzylamine to directly form the corresponding N-benzyl-glyceramide. This method is often straightforward but may require elevated temperatures or catalysts to proceed efficiently.

| Precursor | Key Transformation | Reagents | Intermediate/Product |

|---|---|---|---|

| D-Glyceraldehyde | Oxidation and Amidation | 1. Oxidizing agent (e.g., Ag2O) 2. Benzylamine, Coupling agent (e.g., DCC) | This compound |

| Methyl Glycerate | Aminolysis | Benzylamine | This compound |

Intramolecular Cyclization Reactions for Heterocyclic Analogues

While not a direct synthesis of the open-chain target, intramolecular cyclization of derivatives of this compound is a key strategy for accessing a diverse range of heterocyclic analogues. For instance, under appropriate conditions, the dihydroxypropanamide moiety can undergo cyclization to form substituted morpholinones or other related heterocyclic systems. These reactions are often promoted by acid or base catalysis and can proceed with high diastereoselectivity depending on the stereochemistry of the starting diol. The formation of a novel fused heterocyclic compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, has been reported through a series of reactions including an intramolecular cyclization step. nih.gov

Advanced Derivatization Strategies and Structural Modification

Further diversification of the this compound scaffold can be achieved through a variety of functional group modifications and core structure alterations.

Functional Group Modifications on the Amidic Moiety

The amide nitrogen of this compound can be a site for further functionalization. While the benzyl group is a common substituent, it can be introduced or modified through various N-alkylation or N-acylation techniques. For instance, a primary 2,3-dihydroxypropanamide (B1218919) could be N-benzylated using benzyl halides or other electrophilic benzylating agents.

Conversely, the amide C-N bond can also be formed through the reaction of 2,3-dihydroxypropanoic acid with benzylamine using standard peptide coupling reagents. This approach allows for the introduction of a wide variety of substituted benzylamines, leading to a library of analogues with diverse electronic and steric properties.

Scaffold Diversification at the Dihydroxypropanamide Core

The dihydroxypropanamide core itself offers multiple sites for structural modification. The hydroxyl groups can be selectively protected, activated, or converted to other functional groups. For example, selective tosylation or mesylation of one hydroxyl group can facilitate subsequent nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

Furthermore, the carbon backbone can be modified. For instance, starting from different amino acid precursors can lead to analogues with substituents at the C2 position.

Design and Synthesis of Spirodioxolane and Other Heterocyclic Derivatives

The vicinal diol of this compound is a key functional group for the construction of more complex heterocyclic systems, such as spirodioxolanes. The reaction of the diol with a ketone or an aldehyde under acidic conditions can lead to the formation of a five-membered spiro-acetal ring. The choice of the carbonyl compound allows for the introduction of additional diversity into the molecule.

This strategy is valuable for creating rigidified analogues of the parent compound, which can be useful for probing interactions with biological targets. The stereochemistry of the diol will directly influence the stereochemistry of the newly formed spiro center.

| Starting Compound | Reaction Type | Reagents | Derivative Class | Potential for Diversity |

|---|---|---|---|---|

| This compound | Acetalization | Ketone/Aldehyde, Acid catalyst | Spirodioxolane derivatives | Variation of the ketone/aldehyde component. |

| This compound | Cyclization | Dehydrating agent/Activating agent | Morpholinone and other heterocyclic analogues | Control of ring size and substituents. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the detailed mapping of proton (¹H) and carbon-¹³ (¹³C) environments and their connectivities.

Unambiguous Structural Assignment through 1D and 2D NMR Techniques

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methine proton at the C2 position, the methylene protons at the C3 position, and the amide proton. The aromatic protons would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene protons (PhCH₂-) are expected around δ 4.4 ppm, likely as a doublet due to coupling with the amide proton. The protons of the dihydroxypropyl chain (-CH(OH)-CH₂(OH)) would resonate at higher field, with their exact shifts and multiplicities depending on the solvent and hydrogen bonding.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon of the amide is expected to be the most downfield signal (around δ 173 ppm). The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm region. The benzylic methylene carbon is anticipated around δ 44 ppm, while the carbons of the dihydroxypropyl moiety (C2 and C3) would appear in the δ 60-75 ppm range.

2D NMR Techniques: To confirm these assignments and establish the connectivity within the molecule, 2D NMR experiments are crucial. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the amide proton and the benzylic methylene protons, as well as between the protons on the C2 and C3 carbons of the propanamide backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. wikipedia.orgyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-benzyl-2,3-dihydroxypropanamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (NH) | ~8.0 | - |

| Carbonyl (C=O) | - | ~173 |

| Benzyl CH₂ | ~4.4 (d) | ~44 |

| Aromatic CH (ortho, meta, para) | 7.2-7.4 (m) | 127-129 |

| Aromatic C (quaternary) | - | ~138 |

| C2-H (CHOH) | ~4.0 (m) | ~73 |

| C3-H₂ (CH₂OH) | ~3.6-3.8 (m) | ~64 |

| Hydroxyl (OH) | Variable | - |

Note: Predicted values are based on data from analogous compounds and may vary depending on solvent and experimental conditions. d = doublet, m = multiplet.

Conformational Analysis via NMR Spectroscopy

The flexibility of the single bonds in this compound allows for the existence of multiple conformations in solution. The relative orientation of the benzyl group, the amide plane, and the dihydroxypropyl chain can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy).

Application of NMR in Ligand-Protein Interaction Studies

Should this compound be investigated for its interaction with a biological target such as a protein, NMR spectroscopy offers powerful methods to study these interactions at the atomic level. Techniques like chemical shift perturbation (CSP), also known as HSQC titration, involve monitoring the changes in the ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein upon the addition of the ligand. Significant changes in the chemical shifts of specific amino acid residues indicate the binding site of the molecule on the protein surface.

Another technique, Saturation Transfer Difference (STD) NMR, is particularly useful for identifying which parts of a ligand are in close contact with the protein. In this experiment, the protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand protons via spin diffusion. By comparing the saturated and unsaturated spectra, the protons of the ligand that are closest to the protein surface can be identified, providing a "fingerprint" of the binding epitope.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: The two hydroxyl groups will give rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular and intramolecular hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration is expected to appear as a sharp to moderately broad band around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the benzyl methylene and propanamide backbone will be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): The amide carbonyl group will produce a very strong and sharp absorption band, known as the Amide I band, in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): The in-plane N-H bending coupled with C-N stretching, known as the Amide II band, is expected to appear as a strong band between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the primary and secondary hydroxyl groups are expected in the 1000-1260 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretching | Hydroxyl | 3200-3600 | Strong, Broad |

| N-H Stretching | Amide | ~3300 | Medium, Sharp |

| C-H Stretching | Aromatic | 3000-3100 | Medium |

| C-H Stretching | Aliphatic | 2850-3000 | Medium |

| C=O Stretching (Amide I) | Amide | 1630-1680 | Strong, Sharp |

| N-H Bending (Amide II) | Amide | 1510-1570 | Strong |

| C=C Stretching | Aromatic | 1450-1600 | Medium to Weak |

| C-O Stretching | Hydroxyl | 1000-1260 | Strong |

Note: Predicted values are based on data from analogous compounds and are subject to variation based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for the precise determination of molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in structural elucidation. For this compound (C₁₀H₁₃NO₃), HRMS would be used to confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, providing a high degree of confidence in the compound's identity.

Below is a table representing the kind of data that would be obtained from an HRMS analysis of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Theoretical Mass (M) | 195.08954 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+H]⁺ |

| Theoretical m/z | 196.09737 |

| Observed m/z | Value to be determined experimentally |

| Mass Accuracy (ppm) | Value to be calculated post-measurement |

No specific experimental data for the high-resolution mass spectrometry of this compound is publicly available at this time.

Optical Spectroscopy and Protein Interaction Studies

Optical spectroscopy techniques are crucial for studying how a ligand, such as this compound, interacts with biological macromolecules like proteins. These methods can provide insights into binding events, conformational changes, and the stability of the protein-ligand complex.

Circular Dichroism (CD) for Analyzing Chiral Interactions and Protein Folding

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. Since this compound possesses chiral centers, its interaction with a protein can induce or alter the CD signal of either the ligand or the protein.

When studying protein interactions, far-UV CD (190-250 nm) is particularly useful for monitoring changes in the secondary structure of the protein (alpha-helices, beta-sheets) upon ligand binding. Near-UV CD (250-350 nm) provides information about the tertiary structure by probing the environment of aromatic amino acids. The binding of this compound could cause shifts in the CD spectrum, indicating a change in the protein's conformation.

The following table illustrates the type of data collected in a CD experiment to study the interaction between a protein and this compound.

| Sample | Wavelength Range (nm) | Key Spectral Features Observed | Interpretation |

| Protein alone | 190-260 | Characteristic minima for α-helix/β-sheet | Baseline secondary structure of the protein. |

| Protein + this compound | 190-260 | Changes in ellipticity or peak position | Ligand-induced conformational change in protein secondary structure. |

Specific research findings on the circular dichroism analysis of this compound interacting with proteins are not currently published.

Intrinsic Tryptophan Fluorescence Spectroscopy for Binding Event Characterization

Intrinsic tryptophan fluorescence is a powerful technique to study ligand binding to proteins. nih.gov It relies on the natural fluorescence of tryptophan residues within a protein, which is highly sensitive to the local environment. nih.gov When this compound binds to a protein near a tryptophan residue, it can cause a change in the fluorescence emission spectrum, such as a shift in the emission maximum or a change in fluorescence intensity (quenching or enhancement). jchr.org

By titrating a protein solution with increasing concentrations of this compound and monitoring the fluorescence changes, one can determine binding parameters like the binding affinity (Kd).

A representative data table for a tryptophan fluorescence binding study is shown below.

| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) at Emission Max | Wavelength of Emission Max (nm) |

| 0 | Initial fluorescence intensity | Initial wavelength maximum |

| Concentration 1 | Measured intensity | Measured wavelength |

| Concentration 2 | Measured intensity | Measured wavelength |

| ... | ... | ... |

At present, there are no specific published studies detailing the binding of this compound to proteins using intrinsic tryptophan fluorescence.

Differential Scanning Fluorimetry for Ligand-Induced Thermal Stabilization of Proteins

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to measure the thermal stability of a protein. sigmaaldrich.com It monitors the unfolding of a protein as a function of temperature. The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). ej-chem.org

In a DSF experiment, the fluorescence of a dye that binds to hydrophobic regions of the protein is measured as the temperature is increased. As the protein unfolds, it exposes these hydrophobic regions, causing an increase in fluorescence. The midpoint of this transition is the Tm. By comparing the Tm of a protein in the absence and presence of this compound, the stabilizing effect of the ligand can be quantified.

The results of a DSF experiment are typically presented as follows:

| Condition | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |

| Protein alone | Experimentally determined Tm | - |

| Protein + this compound | Experimentally determined Tm | Calculated difference |

No experimental data from differential scanning fluorimetry studies on the thermal stabilization of proteins by this compound are available in the public domain.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a molecule's three-dimensional structure, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For N-benzyl-2,3-dihydroxypropanamide, a DFT study would provide precise data on the spatial arrangement of its benzyl (B1604629) group, amide linkage, and dihydroxypropyl chain.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | Data not available | Data not available | Data not available |

| C-N (amide) | Data not available | Data not available | Data not available |

| C=O (amide) | Data not available | Data not available | Data not available |

| O-H (hydroxyl) | Data not available | Data not available | Data not available |

This table is a template for the type of data that would be generated from a DFT calculation. The values are currently unavailable in the published literature.

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Natural Bond Orbital (NBO) analysis is another important tool that can be used to study charge distribution and intramolecular interactions. This analysis would reveal the partial charges on each atom of this compound, highlighting potential sites for electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the kind of data that would be obtained from a HOMO-LUMO analysis. Specific values for this compound are not currently available.

Computational methods can also predict various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, predicted vibrational frequencies from an IR spectrum calculation would correspond to the stretching and bending of its various functional groups.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a larger biological molecule, such as a protein. These methods are fundamental in drug design and discovery.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, as well as the strength of this interaction, often expressed as a binding affinity or docking score. A lower binding energy typically indicates a more stable and favorable interaction. For this compound, docking studies could be performed against a variety of protein targets to explore its potential biological activities.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Protein Name | Data not available | Data not available | Data not available |

This table is a template to show the type of results obtained from molecular docking studies. The specific data for this compound is not available.

Computational Approaches to Structure-Activity Relationship Rationalization

The rational design and optimization of bioactive molecules like this compound and its analogs are significantly enhanced by computational chemistry and molecular modeling. These in silico methods provide deep insights into the molecular interactions that govern a compound's biological activity, thereby guiding synthetic efforts toward more potent and selective derivatives. For closely related compounds, particularly the anticonvulsant drug Lacosamide (B1674222) ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), a variety of computational techniques have been employed to elucidate its structure-activity relationship (SAR).

Molecular Docking Studies

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its macromolecular target. In the case of Lacosamide, a structural analog of this compound, docking studies have been instrumental in identifying potential biological targets and rationalizing observed activities.

One key study explored the interaction of Lacosamide and its derivatives with carbonic anhydrase (CA). The results suggested that the zinc-binding site of CA is a plausible target. These simulations indicated that Lacosamide and its analogs could establish favorable van der Waals interactions with key residues such as Asn67, Gln92, Phe131, and Thr200 within the active site. researchgate.netconicet.gov.ar

Another significant target identified through molecular modeling is the collapsin response mediator protein 2 (CRMP2). Computational studies identified potential binding cavities within the CRMP2 structure that could accommodate Lacosamide. To validate these in silico findings, site-directed mutagenesis was performed, creating a quintuplicate CRMP2 mutant (CRMP25ALA) with alanine (B10760859) substitutions in the predicted highest affinity binding pocket. Experimental testing of this mutant protein showed a reduced effect of Lacosamide on neurite outgrowth, thereby substantiating the computationally predicted binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors.

For a series of 51 benzylacetamide derivatives, including Lacosamide, a QSAR study was conducted to model their anticonvulsant activity. The molecular structures were optimized using the semi-empirical PM6 method. A large set of 1497 DRAGON-type descriptors, which encode constitutional, topological, electronic, and physicochemical properties, were calculated for each molecule. researchgate.net

Through multiple linear regression (MLR), a statistically significant QSAR model was developed. This model demonstrated a strong correlation between the calculated molecular descriptors and the observed anticonvulsant activity, with a high correlation coefficient (R) of 0.957 and a low standard deviation of 0.162. While the model showed a poor relationship when using descriptors from Density Functional Theory (DFT) and docking calculations alone, the use of a broader range of descriptors from Dragon software proved highly effective. researchgate.netconicet.gov.ar The model indicated that descriptors like maxHCsats (maximum number of heavy atoms in a saturated carbocycle), IC3 (information content index), SPI (shape profile index), SIC2 (structural information content), and GATS5p (Geary autocorrelation of lag 5, weighted by atomic polarizabilities) were important for predicting anticonvulsant activity. researchgate.net

The predictive power of the QSAR models was validated, showing excellent performance with determination coefficients (R²) for the training set (R²train) as high as 0.952 and for the validation set (R²val) as high as 0.963 for models using Dragon descriptors. researchgate.net

Table 1: Statistical Parameters of a QSAR Model for Benzylacetamide Derivatives

| Statistical Parameter | Value | Reference |

|---|---|---|

| Correlation Coefficient (R) | 0.957 | researchgate.netconicet.gov.ar |

| Standard Deviation (S) | 0.162 | researchgate.netconicet.gov.ar |

| R² (training set, Dragon) | 0.952 | researchgate.net |

| R² (validation set, Dragon) | 0.963 | researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is employed to calculate molecular properties such as optimized geometry, electronic energies, and orbital distributions, which are crucial for understanding reactivity and intermolecular interactions.

For Lacosamide and its derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory were utilized to obtain optimized molecular structures and to calculate quantum chemical descriptors. conicet.gov.ar One of the key descriptors derived from these calculations is the energy of the Highest Occupied Molecular Orbital (E-HOMO). The QSAR analysis revealed that E-HOMO had the highest individual correlation with anticonvulsant activity among the DFT-derived descriptors, with a correlation coefficient (R) of 0.352. The negative coefficient for E-HOMO in the model suggested an inverse relationship, where compounds with higher E-HOMO values tended to be more active. conicet.gov.ar

Table 2: Correlation of a DFT-Derived Descriptor with Anticonvulsant Activity

| Descriptor | Correlation Coefficient (R) | Relationship with Activity | Reference |

|---|---|---|---|

| E-HOMO | 0.352 | Indirect | conicet.gov.ar |

These computational approaches, by providing a molecular-level understanding of the interactions and properties that drive biological activity, serve as a powerful guide for the rationalization of structure-activity relationships and the future design of novel, more effective therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Investigation of N-Benzyl Moiety Substitutions and Their Influence on Biological Response

The N-benzyl group is a common feature in many biologically active compounds, and its substitution pattern can significantly modulate potency and selectivity. While direct and extensive SAR studies on substituted N-benzyl-2,3-dihydroxypropanamides are not widely documented in publicly available research, principles from related classes of compounds offer valuable insights. For instance, in the realm of N-benzyl phenethylamines, substitutions on the benzyl (B1604629) ring have been shown to erratically influence selectivity for serotonin (B10506) receptors. However, some trends have emerged; for example, a 2,3-methylenedioxy substitution on the N-benzyl group generally increases 5-HT2A-selective binding for a range of phenethylamine (B48288) analogs.

In other molecular contexts, such as N-substituted benzimidazole (B57391) derivatives, the introduction of different groups on the nitrogen, including benzyl and substituted benzyl groups, has a pronounced impact on biological activity. researchgate.netmdpi.com For a series of thieno[2,3-d]pyrimidines, derivatives with an unsubstituted benzyl ring or those with small substituents like methyl or methoxy (B1213986) groups in the para-position of the benzene (B151609) ring exhibited good antimicrobial activity. researchgate.net These findings suggest that the electronic and steric properties of the N-benzyl substituent are critical for target engagement. It can be hypothesized that for N-benzyl-2,3-dihydroxypropanamide, similar systematic substitutions on the benzyl ring would likely fine-tune its biological activity by altering its binding affinity and selectivity for its molecular target(s).

The following table illustrates hypothetical SAR trends for N-benzyl moiety substitutions based on general principles observed in related compounds.

| Substitution on Benzyl Ring | Position | Expected Impact on Activity (Hypothetical) | Rationale (Based on Related Compounds) |

| Electron-donating groups (e.g., -OCH3) | para | May increase or decrease activity depending on the target. | Can enhance binding through electronic effects but may also introduce steric hindrance. |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | para | May enhance activity. | Can alter the electronics of the ring and improve pharmacokinetic properties. |

| Small alkyl groups (e.g., -CH3) | para | Potentially well-tolerated. | Small, lipophilic groups can improve membrane permeability. |

| Bulky groups (e.g., -t-butyl) | ortho | Likely to decrease activity. | Steric hindrance can prevent optimal binding to the target. |

Role of the Dihydroxypropanamide Scaffold in Biological Recognition and Potency

The dihydroxypropanamide scaffold is a key structural element, providing a backbone with multiple points for hydrogen bonding through its hydroxyl and amide groups. This scaffold is crucial for orienting the N-benzyl group and for direct interactions with biological targets. The amide bond itself is a fundamental component of proteins and is prevalent in many drugs, contributing to their structural stability and biological activity. researchgate.netnih.gov

The two hydroxyl groups of the 2,3-dihydroxypropanamide (B1218919) moiety are particularly important as they can act as both hydrogen bond donors and acceptors. This allows for specific and strong interactions with amino acid residues in a protein's binding pocket. The presence and relative orientation of these hydroxyl groups are critical for biological recognition. In related structures, the modification of such hydroxyl groups often leads to a significant change in biological activity.

Chirality and Stereochemical Effects in Structure-Activity Relationships

Chirality, or the "handedness" of a molecule, is a critical factor in its biological activity. Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral drug. mdpi.comnih.gov This can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for undesirable side effects. mdpi.com

This compound possesses a chiral center at the C2 position of the propanamide backbone. Research on structurally similar compounds has demonstrated significant enantioselective differences in biological activity. A compelling example is seen in N-benzyl-2-acetamido-3-methoxypropionamide, a close analog of the N-acetylated form of the title compound. In preclinical models, the (R)-stereoisomer of this compound was found to be a potent anticonvulsant, whereas the (S)-stereoisomer was significantly less active. jchr.org Specifically, the median effective dose (ED₅₀) for the (R)-isomer was 4.5 mg/kg, while the ED₅₀ for the (S)-isomer was greater than 100 mg/kg. jchr.org This dramatic difference underscores the importance of the stereochemical configuration at the C2 position for potent biological activity in this class of compounds. It is highly probable that a similar stereoselectivity exists for this compound itself.

The table below summarizes the observed enantioselective differences in a closely related compound, which is indicative of the potential stereochemical impact in this compound.

| Compound | Enantiomer | Anticonvulsant Activity (ED₅₀ in mice, i.p.) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 mg/kg | jchr.org |

| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-isomer | > 100 mg/kg | jchr.org |

The presence of two hydroxyl groups in the 2,3-dihydroxypropanamide moiety introduces the possibility of diastereomers if additional chiral centers are present or introduced. While this compound itself has only one chiral center, modifications to the scaffold could create diastereomers. The relative configuration of these multiple chiral centers would undoubtedly have a profound impact on the molecule's three-dimensional shape and, consequently, its pharmacological profile. The precise spatial arrangement of the hydroxyl groups and the N-benzyl moiety would dictate the molecule's ability to fit into a specific binding site, leading to potentially different biological activities or potencies among diastereomers.

Rational Design Strategies for Enhanced Bioactivity and Selectivity

Rational drug design aims to improve the therapeutic properties of a lead compound by making targeted chemical modifications based on an understanding of its SAR. For this compound, several strategies could be employed to enhance its bioactivity and selectivity.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For this compound, the amide bond could be a target for bioisosteric replacement to enhance metabolic stability. For example, a 1,2,3-triazole ring can serve as a stable surrogate for a trans-amide bond, mimicking its electronic properties and hydrogen-bonding capabilities. mdpi.com

Scaffold hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activities. The this compound scaffold could be hybridized with other known biologically active motifs to create new chemical entities with improved potency or a different spectrum of activity. This approach has been successfully used in the design of various therapeutic agents.

Exploration of Substituent Effects at Aromatic and Aliphatic Positions

The rational design of analogs of this compound has been significantly guided by Structure-Activity Relationship (SAR) studies. These investigations have systematically explored the impact of various substituents at both the aromatic (benzyl) and aliphatic (propanamide) portions of the molecule to understand their influence on biological activity, particularly anticonvulsant properties.

Substituent Effects on the Aromatic Ring

SAR studies focusing on the N-benzyl group of related compounds, such as (R)-N-benzyl-2-acetamido-3-methoxypropionamide (lacosamide), have provided valuable insights into the structural requirements for potent anticonvulsant activity. A key finding is that modifications at the 4'-position of the benzyl ring are particularly well-tolerated and can even enhance efficacy.

Research involving the synthesis and evaluation of numerous analogs has demonstrated that a variety of non-bulky substituents at the 4'-position result in compounds with excellent anticonvulsant activity in the maximal electroshock (MES) seizure model. nih.gov Interestingly, the electronic properties of these substituents appear to have a minimal impact on the observed activity. This suggests that steric factors, rather than electronic effects, are the primary determinants of potency for modifications at this position.

For instance, derivatives with small, hydrophobic groups at the 4'-benzylamide position have been shown to retain pronounced anticonvulsant activities. nih.gov The structural latitude at the 4'-site has been a key area of exploration, with several compounds showing activity comparable to or exceeding that of established antiepileptic drugs. nih.gov A comparison of substituted aryl regioisomers (2', 3', and 4') has consistently shown that the 4'-modified derivatives exhibit the highest activity. nih.gov

Table 1: Anticonvulsant Activity of 4'-Substituted N-Benzyl-2-acetamido-3-methoxypropionamide Analogs in the MES Test

| Compound | 4'-Substituent | MES ED₅₀ (mg/kg, i.p. in mice) |

| (R)-3 | -H | 4.5 |

| Analog 1 | -F | 4.2 |

| Analog 2 | -Cl | 5.8 |

| Analog 3 | -Br | 6.1 |

| Analog 4 | -CH₃ | 5.1 |

| Analog 5 | -OCH₃ | 7.2 |

Data sourced from studies on (R)-lacosamide and its derivatives.

Substituent Effects on the Aliphatic Chain

Systematic modifications of the aliphatic propanamide backbone have also been crucial in delineating the SAR of this class of compounds. A primary focus has been the substituent at the C-3 position of the propanamide moiety.

Studies have revealed a clear correlation between the steric bulk of the substituent at the 3-oxy position and anticonvulsant activity. nih.gov A general trend observed is that smaller, non-polar substituents at this position lead to more potent compounds. There is a steady increase in anticonvulsant activity as the size of the alkyl group at the 3-oxy position decreases. For example, the activity profile improves from cyclohexyl (least active) to methyl (most active) substituents. nih.gov

This suggests that a less sterically hindered environment around the C-3 position is favorable for interaction with the biological target. While larger moieties at the 3-oxy site tend to decrease activity, this loss can be partially offset by the introduction of unsaturation in the substituent. nih.gov

Furthermore, the stereochemistry at the C-2 position of the propanamide chain is critical for activity. For N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecific nature of the interaction with its target. nih.gov

Table 2: Effect of C-3 Substituent Size on Anticonvulsant Activity

| Compound | C-3 Substituent | MES ED₅₀ (mg/kg, i.p. in mice) |

| (R)-1 | -OCH₃ | 4.5 |

| (R)-6 | -OCH₂CH₃ | 7.9 |

| (R)-7 | -OCH(CH₃)₂ | 23 |

| (R)-8 | -OC(CH₃)₃ | 30-100 |

| (R)-9 | -O-Cyclohexyl | 100-300 |

Data sourced from studies on (R)-N-benzyl 2-acetamido-3-oxypropionamide analogs. nih.gov

Biological Mechanism of Action and Investigational Therapeutic Avenues

Quorum Sensing Inhibition Mechanisms

Direct Interference with Autoinducer-2 (AI-2) Quorum Sensing Pathways

Elucidation of Molecular Interactions with LsrK Enzyme and Other Components

N-benzyl-2,3-dihydroxypropanamide has been shown to directly interact with the LsrK enzyme. A variety of biophysical techniques have been employed to confirm this interaction and elucidate its nature.

Biophysical Analysis of this compound and LsrK Interaction

| Analytical Technique | Observation | Implication |

|---|---|---|

| Differential Scanning Fluorimetry (DSF) | A shift in the melting temperature of the LsrK protein in the presence of the compound. | Direct binding of the compound to the enzyme, causing a change in thermal stability. |

| Intrinsic Tryptophan Fluorescence (ITF) | Changes in the intrinsic fluorescence of tryptophan residues within LsrK upon titration with the compound. | The binding event induces conformational changes within the protein structure. |

| Circular Dichroism (CD) Spectroscopy | Alterations in the far-UV CD spectrum of LsrK when the compound is present. | The interaction leads to changes in the secondary structure of the LsrK enzyme. |

Enzyme Modulatory Activities

While the role of this compound in quorum sensing is a subject of direct investigation, its effects on other enzyme systems are less clear. The following sections address potential, but currently unsubstantiated, modulatory activities based on the provided outline.

Mechanism of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key protein in signaling pathways that regulate cell growth and proliferation, and it is a common target in cancer therapy. A review of available scientific literature did not yield specific findings on the interaction of this compound with EGFR kinase. While other, structurally different, benzyl-containing compounds have been investigated for EGFR inhibition nih.gov, this activity has not been documented for this compound itself.

Inhibition of Deubiquitinating Enzymes (e.g., USP1/UAF1) and Associated Cellular Pathways

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from proteins, playing critical roles in cellular processes like the DNA damage response. The USP1/UAF1 complex is a specific DUB that is a target for cancer therapies aimed at overcoming resistance to DNA-damaging agents nih.gov. There is currently no scientific evidence in the searched literature to suggest that this compound acts as an inhibitor of USP1/UAF1 or other deubiquitinating enzymes.

Exploration of Other Enzyme Targets and Their Catalytic Modulation

The N-benzyl amide scaffold is a versatile structure found in numerous enzyme inhibitors, suggesting that this compound could potentially modulate various enzymatic activities. Research into structurally related compounds has revealed inhibitory action against several key enzyme classes.

For instance, a series of 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives were developed as inhibitors of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease. nih.gov Similarly, novel N-benzyl piperidine (B6355638) derivatives have been synthesized and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), both significant targets in Alzheimer's research. nih.gov Other N-benzyl propanamide structures have been investigated for different therapeutic targets. For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was identified as a modulator of the excitatory amino acid transporter 2 (EAAT2), conferring potent antiseizure activity in preclinical models. acs.org

While not a propanamide, the widely used anesthetic propofol (B549288) (2,6-diisopropylphenol) is known to inhibit the enzyme fatty acid amide hydrolase (FAAH), which metabolizes endocannabinoids. wikipedia.org This highlights that even simpler phenolic structures can exert specific enzymatic inhibition. Given these precedents, this compound could be a candidate for screening against a range of hydrolases, transferases, or other enzyme classes, although its specific targets remain to be elucidated through empirical research.

Receptor Agonism and Antagonism

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The N-benzyl moiety, in particular, is a well-established pharmacophore for certain receptor types, most notably serotonin (B10506) receptors.

A substantial body of evidence demonstrates that the addition of an N-benzyl group to phenethylamine (B48288) and tryptamine (B22526) backbones can dramatically increase binding affinity and functional potency at serotonin 5-HT2A and 5-HT2C receptors. acs.orgnih.gov This enhancement is significant, with studies reporting affinity increases of up to 300-fold compared to simpler N-alkyl derivatives. nih.gov

Molecular docking and mutagenesis studies have provided insight into this phenomenon, suggesting the N-benzyl moiety forms a critical interaction with the phenylalanine residue at position 339 (Phe339) within the 5-HT2A receptor. nih.gov This interaction appears to be a key determinant for the high potency observed in N-benzyl phenethylamine agonists. nih.gov

While this compound lacks the classic phenethylamine or tryptamine core typically associated with psychedelic or potent serotonergic activity, the presence of the N-benzyl group makes it a molecule of interest for potential interactions with 5-HT receptors. It is plausible that this moiety could confer some degree of affinity for the 5-HT2A/2C subtypes. However, without direct experimental data, its functional profile—whether agonist, antagonist, or partial agonist—remains speculative. The following table presents data from studies on N-benzyl phenethylamines, illustrating the potent effect of the N-benzyl group on 5-HT2A receptor affinity.

| Compound | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2C Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-benzyl-4-bromo-2,5-dimethoxyphenethylamine (25B-NBOMe) | 0.29 | 2.1 | nih.gov |

| N-benzyl-4-chloro-2,5-dimethoxyphenethylamine (25C-NBOMe) | 0.074 | 1.7 | nih.gov |

| N-benzyl-4-iodo-2,5-dimethoxyphenethylamine (25I-NBOMe) | 0.04 | 1.0 | nih.gov |

| N-benzyl-5-methoxytryptamine | 11.2 | Not Reported | acs.org |

Note: The compounds listed in this table are established 5-HT receptor ligands and are presented to illustrate the potent effect of the N-benzyl moiety. They are structurally distinct from this compound.

Immunomodulatory Properties

The immune system is a complex network of cells and signaling molecules that can be modulated by a wide range of chemical entities. N-benzyl amide derivatives have been explored for various bioactivities, including anti-inflammatory and antimicrobial effects, which are intrinsically linked to the immune system. nanobioletters.commdpi.com

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. Activation of TLR4 triggers intracellular signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. While a vast number of natural and synthetic compounds are known to act as either agonists or antagonists of the TLR4 pathway, there is no specific information in the reviewed scientific literature detailing the activity of this compound on this receptor signaling pathway.

The modulation of cytokine production and the activity of immune cells such as lymphocytes and macrophages are hallmarks of immunomodulatory agents. Research on various N-benzyl amide and propanamide derivatives has indicated potential for anti-inflammatory and antiproliferative activities. mdpi.commdpi.com For example, certain N-benzyl-1H-1,2,3-triazol-1-yl derivatives have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com Such activities often correlate with changes in the cytokine profile (e.g., interleukins, tumor necrosis factor-alpha) and the functional status of immune cells. However, specific studies detailing the influence of this compound on cytokine release or the activation state of specific immune cell populations are not available in the current body of literature.

Strategic Application in Addressing Biological Challenges

Based on the pharmacological activities of structurally related compounds, several hypothetical strategic applications for this compound can be proposed, pending future experimental validation.

Central Nervous System Disorders: The potent anticonvulsant activity of related N-benzyl propanamides, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, suggests that the core structure is amenable to targeting CNS pathologies. acs.orgnih.gov Therefore, this compound could be investigated as a novel scaffold for developing treatments for epilepsy or other neurological conditions characterized by neuronal hyperexcitability.

Neurological and Psychiatric Drug Discovery: The established role of the N-benzyl group as a powerful pharmacophore for 5-HT2A/2C receptors makes this compound a candidate for exploration in psychiatric and neurological drug discovery. nih.govnih.gov Depending on its functional activity (agonist or antagonist), it could serve as a lead for developing novel antidepressants, anxiolytics, or antipsychotics.

Oncology and Infectious Diseases: The demonstrated antiproliferative and antimicrobial activities of various N-benzyl amide derivatives suggest another potential application. nanobioletters.commdpi.comresearchgate.net The this compound scaffold could be explored for its potential to inhibit the growth of cancer cells or pathogenic microbes. The dihydroxy functionality, in particular, offers sites for further chemical modification to optimize activity and selectivity.

These potential applications are speculative and derived from the activities of analogous structures. Rigorous biological evaluation is required to determine the actual therapeutic utility of this compound.

Potential in Combating Bacterial Biofilm-Associated Infections and Antimicrobial Resistance

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents that can overcome existing resistance mechanisms. One key area of focus is the inhibition of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix that protects them from antibiotics and host immune responses. While direct research on this compound's antibiofilm activity is not extensively documented, studies on related N-benzyl compounds have shown significant promise.

For instance, a class of compounds known as N-benzyl-3-sulfonamidopyrrolidines has been identified as inhibitors of bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics. By inhibiting this essential enzyme, these compounds demonstrate antimicrobial activity.

Furthermore, research into N-benzylimidazoles has revealed both antimicrobial and antibiofilm properties. Halogenated derivatives of N-benzylimidazole have demonstrated notable potency. Specifically, chloro-derivatives exhibited a broad spectrum of antimicrobial activity, with N-2-chlorobenzyl imidazole (B134444) being particularly effective against Pseudomonas aeruginosa. Moreover, N-3-fluorobenzyl imidazole was identified as a potent inhibitor of biofilm formation. These findings suggest that the N-benzyl scaffold is a valuable component in the design of new antimicrobial and antibiofilm agents.

The table below summarizes the findings for related N-benzyl compounds in the context of antimicrobial and antibiofilm activity.

| Compound Class | Mechanism of Action | Target Organism(s) | Key Findings |

| N-benzyl-3-sulfonamidopyrrolidines | DNA gyrase inhibition | Bacteria | Demonstrates antimicrobial activity by targeting an essential bacterial enzyme. |

| Halogenated N-benzylimidazoles | Not fully elucidated | Pseudomonas aeruginosa | Chloro-derivatives show broad-spectrum antimicrobial activity. Fluoro-derivatives are potent biofilm inhibitors. |

Contributions to Advanced Anticancer Research via Target-Specific Mechanisms

The N-benzyl structural motif is also a feature in several compounds investigated for their anticancer properties. These molecules have been shown to interfere with various cellular processes essential for cancer cell growth and survival.

A compound structurally related to this compound, 2-acetamido-N-benzyl-3-hydroxypropanamide , has been the subject of preliminary anticancer studies. In vitro experiments have demonstrated its ability to inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Another noteworthy compound is N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) . This molecule has been synthesized and evaluated for its anticancer effects against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies suggest that DHFP may exert its effects by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a key protein involved in cell proliferation and growth, and its inhibition is a validated strategy in cancer therapy.

Furthermore, a series of N-benzylbenzamide derivatives have been designed and synthesized as inhibitors of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule formation, these compounds can halt the proliferation of cancer cells. One such derivative, compound 20b, exhibited significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range.

The following table details the anticancer research findings for these related N-benzyl compounds.

| Compound/Compound Class | Proposed Mechanism of Action | Cancer Cell Lines | Key Findings |

| 2-acetamido-N-benzyl-3-hydroxypropanamide | Induction of apoptosis | Various | Inhibits the growth of cancer cells in vitro. |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) | EGFR tyrosine kinase inhibition | HT29 (colon), DU145 (prostate) | Shows potential as a targeted anticancer agent. |

| N-benzylbenzamide derivatives | Tubulin polymerization inhibition | Various | Potent antiproliferative and anti-vascular activity. |

Insights into Neurological Pathway Modulation (e.g., Voltage-Gated Sodium Channels for Related Compounds)

The structural similarity of this compound to known neuroactive compounds has prompted investigations into its potential for modulating neurological pathways. A key area of interest is its relationship to compounds that interact with voltage-gated sodium channels.

A prominent example is lacosamide (B1674222) , which is chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropionamide. Lacosamide is an established anticonvulsant drug used in the treatment of epilepsy. Its mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels. This modulation of sodium channel function helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing, thereby reducing seizure activity. The structural overlap between lacosamide and this compound suggests that the latter might also possess the ability to interact with these crucial ion channels.

Further supporting the potential of this chemical class in neurology is the compound N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . This hybrid molecule has been identified as a broad-spectrum anticonvulsant candidate in preclinical studies. It has shown potent protection in various animal models of seizures, including those resistant to other drugs. This suggests that compounds with an N-benzylpropanamide core structure can have significant effects on the central nervous system.

The table below outlines the neurological activity of these related compounds.

| Compound | Primary Mechanism of Action | Therapeutic Potential | Key Findings |

| Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide) | Selective enhancement of slow inactivation of voltage-gated sodium channels | Anticonvulsant (Epilepsy) | Stabilizes hyperexcitable neuronal membranes and inhibits repetitive firing. |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Not fully elucidated | Anticonvulsant (Epilepsy, including drug-resistant forms) | Shows broad-spectrum anticonvulsant activity in preclinical models. |

Future Directions and Emerging Research Frontiers

Integration of Advanced Synthetic Methodologies for Complex Analogues

The future synthesis of N-benzyl-2,3-dihydroxypropanamide analogues is poised to move beyond traditional methods, embracing more sophisticated and efficient strategies to create structurally complex and diverse derivatives. A significant area of advancement lies in the enantioselective synthesis of chiral amines and related structures, which is crucial for producing specific stereoisomers of the compound and its derivatives. acs.org Methodologies such as transition metal-catalyzed asymmetric hydrogenation are becoming increasingly important for creating chiral amines with high enantiomeric purity. acs.org

Furthermore, modular and de novo synthesis protocols are being developed to allow for the rational design and construction of complex chiral amine-containing scaffolds. nih.gov These methods often utilize chiral auxiliaries, such as Ellman sulfinamide, to induce and transfer chirality, enabling the selective production of all possible stereoisomers of a target molecule. nih.gov The application of such advanced synthetic routes will be instrumental in generating a library of novel this compound analogues with varied substitution patterns and stereochemistries, which is essential for comprehensive structure-activity relationship (SAR) studies. numberanalytics.com The synthesis of complex amides can be challenging, but methods like condensation reactions, amidation of esters, and the use of acid chlorides are established strategies. numberanalytics.com

| Synthetic Approach | Description | Potential Application for this compound |

| Asymmetric Hydrogenation | Catalytic method using transition metals to produce chiral amines with high enantioselectivity. acs.org | Synthesis of specific stereoisomers of this compound to evaluate their differential biological activities. |

| Modular de novo Synthesis | Stepwise construction of complex molecules from simple, readily available starting materials, often using chiral auxiliaries. nih.gov | Creation of a diverse library of analogues with modifications at the benzyl (B1604629), propanamide, and dihydroxy moieties to explore the chemical space for improved potency and selectivity. |

| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to control the stereochemical outcome of a reaction. nih.gov | Precise control over the stereocenters in the dihydroxypropanamide backbone, which is critical for interaction with biological targets. |

In-Depth Structural Biology Investigations of Compound-Target Complexes

A fundamental understanding of how this compound and its analogues interact with their biological targets at the molecular level is paramount for rational drug design. X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes, providing invaluable insights into the binding modes of inhibitors. nih.govsci-hub.se The elucidation of the crystal structure of this compound or its more potent analogues bound to a target protein would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity and selectivity. researchgate.net

Structural studies of homologous enzyme families have demonstrated that even with identical active site residues, inhibitors can exhibit different binding modes in structurally related enzymes. nih.gov This highlights the importance of obtaining high-resolution structural data for each specific compound-target complex. Such information can guide the structure-based design of new analogues with improved affinity and specificity, a strategy that has been successfully employed in the development of inhibitors for a wide range of protein targets. nih.gov The process of obtaining protein crystals can be a bottleneck, but various strategies have been developed to overcome these challenges. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly accelerate the identification and optimization of new therapeutic agents. acs.orgacs.org For this compound, AI and ML can be applied in several key areas.

Predictive models can be developed to forecast the biological activity of novel analogues based on their chemical structures. nih.govplos.org These models are trained on datasets of compounds with known activities and can learn complex structure-activity relationships that are not immediately obvious to human researchers. nih.govbiorxiv.org This approach can be used to virtually screen large libraries of potential derivatives, prioritizing those with the highest predicted potency and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile for synthesis and experimental testing. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Bioactivity Prediction | Using machine learning models to predict the biological activity of compounds based on their chemical features. nih.govgithub.com | Rapidly screen virtual libraries of analogues to identify candidates with high predicted potency against specific targets. |

| De Novo Drug Design | Employing generative models to design novel molecules with desired properties. nih.gov | Generate entirely new chemical entities based on the this compound scaffold with optimized target engagement and pharmacokinetic properties. |

| Synthesis Prediction | Predicting optimal reaction conditions and yields for chemical syntheses. acs.orgacs.org | Enhance the efficiency of synthesizing complex analogues, saving time and resources. |

Exploration of Novel Biological Targets and Mechanistic Pathways

While initial research may have identified primary biological targets for this compound, a comprehensive exploration of its full therapeutic potential requires investigating its effects on a broader range of biological targets and pathways. Modern approaches in chemical biology and proteomics can be utilized to identify new protein binding partners for the compound and its derivatives.

The identification of novel targets can open up new therapeutic avenues for diseases that are currently undertreated. nih.gov For instance, if this compound is found to interact with a protein involved in a specific signaling cascade implicated in a particular cancer type, it could be repurposed for that indication. Understanding the downstream effects of target engagement is also crucial for elucidating the compound's full mechanism of action and for identifying potential biomarkers for patient stratification. The discovery of novel drug targets is a key area of focus in modern cancer therapy. nih.govnih.gov

Development of Multimodal Agents with Synergistic Biological Activities

The concept of "one drug, one target" is increasingly being replaced by the development of multi-target directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases where targeting a single pathway may not be sufficient. The this compound scaffold could serve as a foundation for the design of such multimodal agents. nih.gov

By strategically modifying the structure of this compound, it may be possible to incorporate pharmacophores that interact with additional, therapeutically relevant targets. For example, a derivative could be designed to not only inhibit its primary enzyme target but also to possess antioxidant or anti-inflammatory properties. jchr.org Another strategy could involve creating conjugates with other known drugs to achieve synergistic effects. nih.gov The development of such multifunctional molecules represents a promising frontier for creating more effective and holistic treatments for a variety of diseases. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing N-benzyl-2,3-dihydroxypropanamide?

Methodological Answer:

The synthesis of this compound can be approached via acylation or amidation reactions. A common strategy involves:

- Step 1: Protection of the dihydroxy groups in propanediol derivatives (e.g., using acetonide or silyl ethers) to avoid side reactions.

- Step 2: Reaction of the protected intermediate with benzylamine under mild conditions (e.g., using coupling agents like HATU or EDC/HOBt in anhydrous DMF/THF).

- Step 3: Deprotection using acidic (e.g., TFA) or basic conditions to regenerate the dihydroxy groups.

Key parameters include temperature control (0–25°C) and inert atmosphere to prevent oxidation. Characterization via -NMR and FTIR is critical to confirm the structure .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy:

- -NMR: Analyze peaks for benzyl protons (δ 7.2–7.4 ppm), hydroxy groups (broad signals at δ 3.5–5.0 ppm), and propanamide backbone (δ 2.8–3.5 ppm).

- FTIR: Confirm amide C=O stretch (~1650–1680 cm) and O–H stretches (~3200–3500 cm).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) can resolve stereochemistry. Use slow evaporation in polar solvents (e.g., ethanol/water) for crystal growth .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Ventilation: Ensure adequate airflow to avoid inhalation of dust/aerosols.

- Storage: Store in airtight containers at 2–8°C, away from light and moisture.

- First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Consult a physician immediately .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening: Test coupling agents (e.g., HATU vs. DCC) to enhance amide bond formation efficiency.

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (THF, dichloromethane) to balance solubility and reaction rate.

- Temperature Gradients: Perform reactions at 0°C, 25°C, and 40°C to identify optimal kinetic conditions.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolates .

Advanced: How should contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxicity) be addressed?

Methodological Answer:

- Dose-Response Validation: Repeat assays with finer concentration gradients (e.g., 1–200 µg/mL) to identify non-linear effects.